6-methyl-N-(3-nitrophenyl)quinazolin-4-amine
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Overview
Description
6-methyl-N-(3-nitrophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-methylquinazolin-4-amine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Reduction: 6-methyl-N-(3-aminophenyl)quinazolin-4-amine.
Substitution: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Scientific Research Applications
Chemistry
Biology
Antimicrobial Activity: The compound has shown promising antimicrobial properties against various bacterial strains.
Medicine
Anticancer Activity: Quinazoline derivatives, including 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine, have been investigated for their potential to inhibit cancer cell growth by targeting specific molecular pathways.
Industry
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in cancer cells, the compound may inhibit the activity of tyrosine kinases, which are involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative that inhibits EGFR tyrosine kinase and is used in cancer therapy.
Uniqueness
6-methyl-N-(3-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-N-(3-nitrophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMUXOXHVQXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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